N-ベンジリデンアニリン

概要

説明

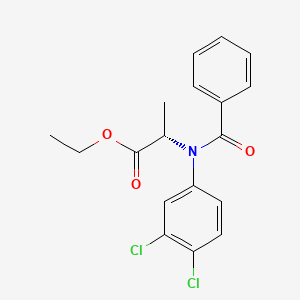

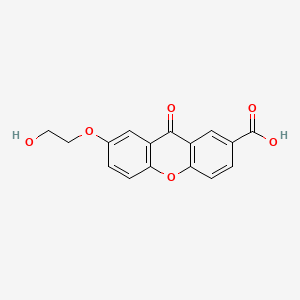

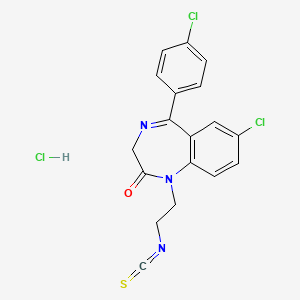

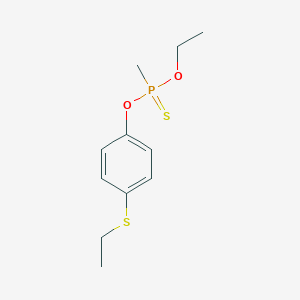

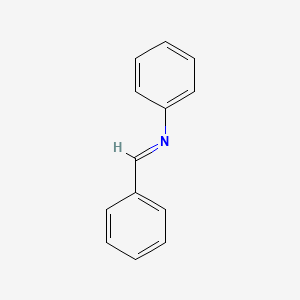

Benzylideneaniline is a compound with the molecular formula C13H11N . It is used as an intermediate in organic synthesis . It is also used as a stain in various immunoassays including flow cytometry, immunofluorescence, and immunohistochemistry .

Synthesis Analysis

Benzylideneaniline can be synthesized using a Schiff base reaction. In one study, Kinnow peel powder was used as a green catalyst to synthesize N-Benzylideneaniline and its derivatives . The combination of aniline and benzaldehyde for the Schiff base reaction provided an 85% yield of the relative product .Molecular Structure Analysis

The molecular structure of Benzylideneaniline has been studied using various techniques. The compound has a molecular weight of 181.23 g/mol . Its 2D and 3D conformers, as well as crystal structures, have been analyzed . Studies have also been conducted on the torsional vibration and central bond length of N-Benzylideneanilines .Chemical Reactions Analysis

Benzylideneaniline undergoes a Schiff base reaction in its synthesis process . The reaction involves benzaldehyde, aniline, and their derivatives such as 4-methyl benzaldehyde, 4-hydroxy benzaldehyde, 4-methoxy benzaldehyde, and 4-methoxy aniline .Physical And Chemical Properties Analysis

Benzylideneaniline has a density of 0.956g/cm³ . It has a melting point of 52-54℃ and a boiling point of 300°C at 760 mmHg . It is partly soluble in water, methanol, chloroform, alcohol, and acetic anhydride .科学的研究の応用

偏光格子作製

N-ベンジリデンアニリンポリマーは、偏光格子作製における可能性について評価されています 。これらのポリマーは、軸選択的反応、光誘起配向、および表面レリーフ格子の形成を示し、偏光通信やフォトニックデバイスへの応用に適しています。これらのポリマーは、3Dディスプレイや仮想/拡張現実などの技術に不可欠な偏光ビームを操作するために使用できます。

グリーンケミストリー触媒

この化合物は、キンノウの皮粉をグリーン触媒として用いたシッフ塩基反応によって、その誘導体の合成に使用されてきました 。これは、廃棄物を最小限に抑え、有害な化学物質を避けるというグリーンケミストリーの原則に沿って、環境に優しい化学プロセスを促進する上での化合物の役割を示しています。

免疫アッセイにおける染色

N-ベンジリデンアニリンは、フローサイトメトリー、免疫蛍光、免疫組織化学などの様々な免疫アッセイにおける追加の染色剤として役立ちます 。その染色特性は、研究や診断アプリケーションにおける特定のタンパク質や細胞の検出と分析に役立ちます。

液晶ポリマーの合成

この化合物は、光応答性光配向液晶ポリマーの合成における重要な成分です 。これらのポリマーは、光学的に異方性の材料の作製に用いられ、高度なフォトニックデバイスの開発にとって重要な意味を持っています。

有機合成

N-ベンジリデンアニリンは、特にシッフ塩基の合成において有機合成プロセスに関与しています 。シッフ塩基は、様々な有機化合物、染料、顔料の合成における中間体として、幅広い用途を持っています。

ナノ材料合成

この化合物は、ナノ材料のグリーン合成における活性について研究されています 。具体的には、還元型グラフェンオキサイドとの組み合わせでナノ複合材料の合成に使用され、触媒や材料科学において潜在的な応用があります。

作用機序

Mode of Action

It is synthesized through a Schiff base reaction, which involves the condensation of an amine (such as aniline) and a carbonyl compound (such as benzaldehyde) . The product of this reaction is an imine, also known as a Schiff base . This reaction is a key step in the synthesis of many organic compounds, including N-Benzylideneaniline .

Biochemical Pathways

Schiff bases, including n-benzylideneaniline, are known to be involved in various biochemical reactions . They can act as ligands, forming complexes with metal ions, and these complexes can participate in various chemical reactions .

Result of Action

It has been suggested that n-benzylideneaniline and its derivatives may have potential applications in various fields due to their chemical properties .

Action Environment

The action of N-Benzylideneaniline can be influenced by various environmental factors. For instance, the yield of the Schiff base reaction used to synthesize N-Benzylideneaniline can be affected by the reaction conditions, such as temperature and pH . Furthermore, the use of green catalysts in the synthesis of N-Benzylideneaniline can help to reduce environmental impact .

Safety and Hazards

特性

IUPAC Name |

N,1-diphenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVEWQKMPXAHFST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101020626, DTXSID10870599, DTXSID30871760 | |

| Record name | (E)-N-Benzylideneaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzaldehyde N-phenylimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-N-Benzylideneaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Benzylideneaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20874 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00299 [mmHg] | |

| Record name | Benzylideneaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20874 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

538-51-2, 1750-36-3, 33993-35-0 | |

| Record name | N-Benzylideneaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=538-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylideneaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylideneaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001750363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylideneaniline, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033993350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzylideneaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-N-Benzylideneaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzaldehyde N-phenylimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-N-Benzylideneaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzylideneaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLIDENEANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09N8O50V91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZYLIDENEANILINE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1JG410QVC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of benzylideneaniline?

A1: Benzylideneaniline is represented by the molecular formula C13H11N and has a molecular weight of 181.23 g/mol.

Q2: What are some key spectroscopic characteristics of benzylideneaniline?

A2: Infrared (IR) spectroscopy reveals a characteristic C=N stretching frequency for benzylideneaniline. Studies show that electron-withdrawing substituents on the benzylidene or aniline rings lead to a decrease in this frequency. [] The position of the azomethine proton (–CH=N–) in proton nuclear magnetic resonance (1H NMR) spectroscopy is sensitive to substituent effects. Electron-withdrawing substituents on the aniline ring cause an upfield shift, while those on the benzylidene ring cause a downfield shift. [, ] Carbon-13 NMR (13C NMR) spectroscopy can provide insights into the conformation of benzylideneanilines, particularly the twist angle of the aniline ring relative to the C=N bond. []

Q3: What is the conformation of benzylideneaniline in the gas phase?

A3: Photoelectron spectroscopy studies indicate that the N-phenyl ring in isolated benzylideneaniline is twisted out of plane relative to the rest of the molecule. The torsional angle (φ) is estimated to be around 36°, which is smaller than the angle observed in the crystal structure (φ = 55°). []

Q4: How do substituents affect the conformation of benzylideneanilines?

A4: Substituents can significantly impact the conformation. For example, electron-withdrawing groups on the aniline ring, such as nitro groups, increase the twist angle (θN) between the aniline ring and the C=N bond plane, leading to a more non-planar structure. [] Conversely, electron-donating substituents tend to decrease the twist angle. []

Q5: How does the conformation of benzylideneanilines compare to that of related compounds like stilbene and azobenzene?

A5: While stilbene and azobenzene adopt nearly planar conformations, benzylideneaniline exhibits a non-planar structure with the aniline ring twisted relative to the C=N bond. [, , ] This difference arises from a combination of steric hindrance between the phenyl and bridge protons and the influence of the nitrogen lone pair on the π-electron system. [, ]

Q6: How can N-benzylideneanilines be synthesized?

A6: One common method is the condensation reaction between an aldehyde and an aniline derivative. This reaction is typically carried out in the presence of an acid catalyst and can be influenced by factors such as substituent effects and solvent polarity. [, ] Another approach involves the oxidation of N-benzylanilines using reagents like iodine, chlorine, bromine, or t-butyl hypochlorite in alkaline methanol. []

Q7: Can benzylideneanilines act as ligands in metal complexes?

A7: Yes, they can act as ligands through the nitrogen atom of the imine group (C=N). They can also undergo ortho-metallation reactions, where a metal atom coordinates to the carbon atom ortho to the imine group on the aniline ring. Examples include complexes with manganese, rhenium, palladium, and ruthenium. []

Q8: What is the role of [Ru3(CO)12] in benzylideneaniline chemistry?

A8: [Ru3(CO)12] acts as a precatalyst in the transfer hydrogenation of benzylideneaniline to N-benzylaniline, using donor alcohols like propan-2-ol. The reaction is believed to proceed through the formation of catalytically active ruthenium cluster intermediates, with [Ru3H(CO)9(PhNCPh)] isolated and identified as a key species. [, ]

Q9: How do substituents influence the reactivity of benzylideneanilines?

A9: Substituent effects can significantly impact reaction rates and pathways. For instance, in the addition of hydrogen cyanide to benzylideneanilines, electron-donating groups on either the benzylidene or aniline ring generally increase the reaction rate. [] This observation suggests that the rate-determining step involves nucleophilic attack on the imine carbon. []

Q10: What computational methods have been employed to study benzylideneanilines?

A10: Various computational chemistry methods have been used, ranging from semi-empirical approaches like AM1 and PM3 to density functional theory (DFT) calculations. These methods have been used to investigate molecular geometries, electronic structures, vibrational frequencies, and even non-linear optical properties. [, , , ]

Q11: Can computational methods predict the conformation of benzylideneanilines?

A11: While some computational methods can accurately predict the non-planar conformations of benzylideneanilines, early semi-empirical methods like MINDO/2, MINDO/3, and CNDO/2 often fail to reproduce the experimentally observed geometries. [] More sophisticated methods, such as DFT calculations, have shown greater success in predicting accurate conformations. []

Q12: Do benzylideneanilines exhibit liquid crystalline properties?

A12: Yes, some benzylideneaniline derivatives, particularly those incorporated into polymers as side chains, exhibit liquid crystalline behavior. These materials often show smectic or nematic phases over specific temperature ranges. [, ] The type and stability of the mesophase can be influenced by factors like the length and flexibility of the spacer group connecting the benzylideneaniline moiety to the polymer backbone, as well as the presence and position of lateral substituents. [, ]

Q13: What potential applications do benzylideneanilines have in materials science?

A13: Their ability to form liquid crystalline phases makes them promising candidates for applications in displays, sensors, and other optoelectronic devices. Additionally, some benzylideneanilines exhibit non-linear optical (NLO) properties, making them potentially useful for applications in optical communications and data storage. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。